1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

Environmental Fate Atmospheric Chemistry Process Engineering

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS 2043-57-4), widely known as 1H,1H,2H,2H-Perfluorooctyl iodide or 6:2 fluorotelomer iodide (6:2 FTI), is a polyfluorinated iodine alkane (PFI) with the molecular formula C₈H₄F₁₃I and a molecular weight of 474.00 g/mol. This compound features a six-carbon perfluoroalkyl chain (C₆F₁₃) attached to a non-fluorinated ethyl spacer (-CH₂CH₂I), a structural motif that combines the extreme hydrophobicity and oleophobicity of fluorocarbons with the reactive versatility of a primary alkyl iodide.

Molecular Formula C8H4F13I
Molecular Weight 474 g/mol
CAS No. 2043-57-4
Cat. No. B042545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
CAS2043-57-4
Synonyms1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoctane;  1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane;  1-(2-Iodoethyl)tridecafluorohexane;  1-Iodo-1H,1H,2H,2H-perfluorooctane;  1-Iodo-1H,1H,2H,2H-tridecafluorooctane;  1-Iodo-3,3,4,4,5,5,6,6,7,7,8,8,
Molecular FormulaC8H4F13I
Molecular Weight474 g/mol
Structural Identifiers
SMILESC(CI)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C8H4F13I/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2
InChIKeyNVVZEKTVIXIUKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS 2043-57-4): A Core 6:2 Fluorotelomer Iodide Intermediate for Fluoro-Surfactant and Polymer Synthesis


1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS 2043-57-4), widely known as 1H,1H,2H,2H-Perfluorooctyl iodide or 6:2 fluorotelomer iodide (6:2 FTI), is a polyfluorinated iodine alkane (PFI) with the molecular formula C₈H₄F₁₃I and a molecular weight of 474.00 g/mol . This compound features a six-carbon perfluoroalkyl chain (C₆F₁₃) attached to a non-fluorinated ethyl spacer (-CH₂CH₂I), a structural motif that combines the extreme hydrophobicity and oleophobicity of fluorocarbons with the reactive versatility of a primary alkyl iodide . Industrially, it is manufactured via the telomerization of pentafluoroethyl iodide with tetrafluoroethylene, followed by ethylene addition, serving as the critical raw material ('Telomer B') for producing 6:2 fluorotelomer alcohol (6:2 FTOH) and subsequent fluorotelomer-based surfactants, coatings, and polymers [1].

Why 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane Cannot Be Substituted by Other Perfluoroalkyl Iodides


Despite belonging to the broader class of perfluoroalkyl iodides (PFAIs), 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane possesses a specific chain-length-dependent physicochemical profile that precludes simple interchange with its shorter- (e.g., 4:2 FTI) or longer-chain (e.g., 8:2 FTI) homologs, or with alternative functional derivatives like the corresponding alcohol (6:2 FTOH). These subtle but quantifiable differences in volatility, metabolic degradation pathway, and surface activity directly impact its suitability and performance in targeted applications ranging from polyelectrolyte synthesis to environmentally conscious surfactant formulation [1]. The evidence presented below substantiates that selecting this specific 6:2 fluorotelomer iodide is a consequential scientific and procurement decision, not a matter of routine chemical substitution.

Quantitative Differentiation Evidence for 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane Versus Closest Analogs


Vapor Pressure Comparison: 6:2 FTI vs. 6:2 FTOH for Emission Modeling and Process Safety

The compound exhibits significantly higher volatility compared to its primary downstream derivative, 6:2 fluorotelomer alcohol (6:2 FTOH). This difference is critical for industrial hygiene assessments and environmental emission modeling. 6:2 FTI has an estimated vapor pressure of 386 Pa, which is approximately three times greater than the 129 Pa estimated for 6:2 FTOH under comparable conditions [1]. This threefold difference directly influences how each compound partitions into the air during manufacturing and use, impacting worker exposure scenarios and atmospheric transport models.

Environmental Fate Atmospheric Chemistry Process Engineering

In Vitro Metabolic Pathway Divergence: 6:2 FTI Generates Distinct PFAS Metabolite Profile Compared to 6:2 FTOH

In a direct head-to-head in vitro study using rat liver microsomes, 6:2 fluorotelomer iodide (6:2 FTI) and its alcohol counterpart (6:2 FTOH) exhibited divergent metabolic degradation profiles. Critically, the production of perfluoroheptanoic acid (PFHpA), a seven-carbon perfluorocarboxylic acid, was significantly higher from 6:2 FTI. Specifically, PFHpA yield from 6:2 FTI ranged from 0.14 to 0.36 mol%, whereas the yield from 6:2 FTOH was markedly lower at 0.01 to 0.06 mol% [1]. Conversely, the major metabolite 5:3 acid was produced at lower levels from 6:2 FTI (3.3–6.3 mol%) compared to 6:2 FTOH (9–12 mol%) [1].

In Vitro Toxicology Biotransformation PFAS Risk Assessment

Chain-Length Dependent Reactivity: C6F13 Chain Optimizes Yield in Perfluoroolefin Synthesis vs. Shorter and Longer Homologs

The reactivity of perfluoroalkyl iodides (RFI) in the thermal synthesis of terminal perfluoroolefins is highly dependent on the perfluoroalkyl chain length. A comparative study demonstrated that the preparative yield of the desired olefin increases significantly with chain length from C4 to C8. For the reaction with perfluoroallyl chloride, the C8F17 iodide (longer chain) achieved a yield of 74% at 250°C, while the C6F13 iodide (target compound class) gave a yield of 41% at 250°C, and the C4F9 iodide (shorter chain) yielded only 26% at 200°C [1]. This demonstrates a clear chain-length-dependent reactivity gradient.

Synthetic Chemistry Telomerization Perfluoroolefin Synthesis

Synthetic Utility: Confirmed Role as Key Building Block for Novel Fluorinated Polyelectrolyte Thin Films

The specific utility of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane (TDFI) as a reactive building block is directly demonstrated in the synthesis of a highly fluorinated cationic polyelectrolyte (PFPVP) for layer-by-layer thin film assembly. In a patented process, TDFI was reacted with poly(4-vinylpyridine) (P4VP) under controlled conditions (80°C, 48 h) to yield a novel fluorinated polyelectrolyte [1]. This demonstrates its unique ability to directly alkylate a polymer backbone, imparting hydrophobic character essential for creating functional coatings. The resulting PFPVP was then successfully used to fabricate (PFPVP/Nafion) multilayer films, with ellipsometry confirming systematic and precise thickness buildup with each deposited layer [1].

Polymer Science Surface Modification Materials Chemistry

Market Position and Industrial Availability: 6:2 FTI as a High-Volume, Commercially Established Intermediate

From a procurement perspective, 6:2 fluorotelomer iodide (the target compound) represents a well-established industrial chemical with significant global production volume and defined market value. In 2025, global sales of perfluorohexyl ethyl iodide reached approximately 1,816 metric tons, with an average global market price of around US$ 51/kg [1]. This contrasts with longer-chain homologs like 8:2 FTI, whose use has been significantly curtailed due to regulatory pressure over PFOA precursor concerns, leading to a market shift towards "pure C6" materials [2]. The robust commercial scale of 6:2 FTI ensures reliable supply and competitive pricing, making it a practical choice for industrial applications where longer-chain alternatives are either more expensive, less available, or face regulatory restrictions.

Chemical Economics Industrial Sourcing Supply Chain

Scientifically Validated Application Scenarios for 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS 2043-57-4)


Synthesis of Fluorosurfactants for Firefighting Foams and Surface Treatments

The compound serves as the primary industrial precursor ("Telomer B") for manufacturing 6:2 fluorotelomer alcohol (6:2 FTOH) and a wide array of fluorosurfactants. Its robust commercial supply, with global sales exceeding 1,800 tons in 2025 [1], and its central role in formulating modern, environmentally preferred C6-based AFFF foams [2], make it the logical choice for surfactant manufacturing. Procuring this specific iodide ensures access to the established industrial pathway for creating C6 fluorotelomer-based products, which are designed to replace longer-chain (C8) homologs.

Development of Fluorinated Cationic Polyelectrolytes for Advanced Thin-Film Coatings

As demonstrated in patent literature, this specific iodide is a proven reagent for quaternizing nitrogen-containing polymers like poly(4-vinylpyridine) to create highly fluorinated polyelectrolytes (PFPVP) [1]. These novel materials are critical for constructing layer-by-layer hydrophobic coatings with precisely controllable thickness and refractive index. Researchers and engineers aiming to fabricate or study such fluorinated polyelectrolyte multilayers should procure this compound to replicate the documented synthetic and fabrication protocols.

In Vitro PFAS Precursor and Biotransformation Studies

The distinct metabolic profile of 6:2 fluorotelomer iodide (6:2 FTI) compared to its alcohol counterpart (6:2 FTOH) has been quantitatively established [1]. Specifically, its biotransformation yields 3.5 to 6 times more PFHpA than 6:2 FTOH [1]. Consequently, this compound is an essential standard and research material for any study investigating the environmental or biological fate of fluorotelomer-based substances. Selecting it over the alcohol or other chain-length homologs is mandatory for experiments designed to trace the unique metabolic pathway and transformation products of the iodide class.

Synthetic Intermediate for Perfluoroalkylation in Pharmaceutical and Agrochemical R&D

The compound's dual nature—a highly fluorinated C6 chain for imparting lipophilicity and metabolic stability, coupled with a reactive primary alkyl iodide for C-C bond formation—makes it a valuable tool in medicinal chemistry. As detailed by chemical suppliers, it is routinely used to introduce perfluorohexyl groups into drug candidates to modulate properties like membrane permeability and metabolic stability [1]. Its procurement is justified for synthetic chemists seeking a reliable, scalable source of the C6F13 moiety for structure-activity relationship (SAR) studies.

Technical Documentation Hub

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